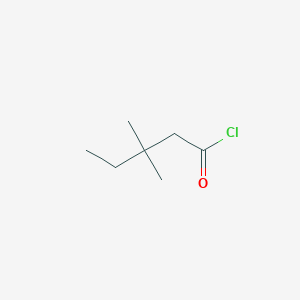

3,3-Dimethylpentanoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

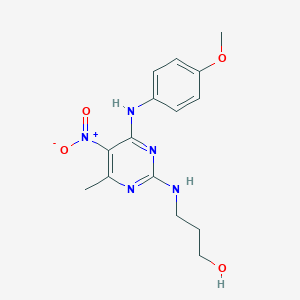

3,3-Dimethylpentanoyl chloride is an acyl chloride group . It has a molecular weight of 148.63 .

Molecular Structure Analysis

The molecular formula of 3,3-Dimethylpentanoyl chloride is C7H13ClO . The InChI code is 1S/C7H13ClO/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3 . The canonical SMILES string is CCC©©CC(=O)Cl .Wissenschaftliche Forschungsanwendungen

1. Use in Peptide Sequence Studies and Amino Acid Analysis

3,3-Dimethylpentanoyl chloride, through its derivative dansyl chloride, has been utilized extensively in peptide sequence studies and qualitative analysis of amino acids. The compound, due to its reactivity with amino groups, forms highly fluorescent derivatives, enabling sensitive assays for the quantitative analysis of amino acids. Despite challenges like undesirable side reactions and variation in the degree of reaction with different amino acids, advancements have been made to overcome these issues, enhancing the accuracy of amino acid measurement in biological samples, such as brain tissue (Snodgrass & Iversen, 1973).

2. Involvement in Photorelease Studies

Research has explored the photorelease of HCl from derivatives of 3,3-Dimethylpentanoyl chloride. Studies on 2,5-dimethylphenacyl chloride, for instance, have shed light on the mechanisms and products of HCl elimination under specific conditions, providing insights into the photophysical and photochemical behavior of these compounds (Pelliccioli et al., 2001).

3. Catalysis in Chemical Reactions

Palladium complexes involving 3,3-Dimethylpentanoyl chloride derivatives have demonstrated significant catalytic activity in methoxycarbonylation reactions, particularly with activated aryl chlorides. This catalysis is crucial for the synthesis of complex organic compounds and intermediates in various chemical industries (Jiménez-Rodríguez et al., 2005).

4. Role in Hydrogen Production

Derivatives of 3,3-Dimethylpentanoyl chloride have been part of homogeneous systems for the photogeneration of hydrogen from water. These systems use molecular catalysts and photosensitizers, with 3,3-Dimethylpentanoyl chloride derivatives playing a crucial role in the process. The research offers promising routes for sustainable hydrogen production, a critical component in energy industries (Du et al., 2008).

Safety and Hazards

Wirkmechanismus

Mode of Action

3,3-Dimethylpentanoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-). It can undergo nucleophilic acyl substitution reactions with various nucleophiles. The chloride ion is displaced, and a new covalent bond is formed with the nucleophile .

Action Environment

The action, efficacy, and stability of 3,3-Dimethylpentanoyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be compromised in the presence of moisture, as acyl chlorides can react with water to form carboxylic acids .

Eigenschaften

IUPAC Name |

3,3-dimethylpentanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQFLNQHPAJHHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylpentanoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)

![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)

![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)

![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)